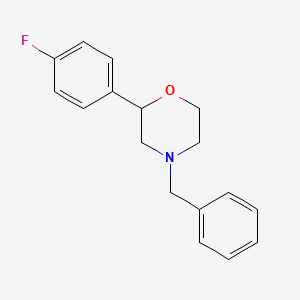

4-Benzyl-2-(4-fluorophenyl)morpholine

Description

Properties

Molecular Formula |

C17H18FNO |

|---|---|

Molecular Weight |

271.33 g/mol |

IUPAC Name |

4-benzyl-2-(4-fluorophenyl)morpholine |

InChI |

InChI=1S/C17H18FNO/c18-16-8-6-15(7-9-16)17-13-19(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2 |

InChI Key |

UVNKZRUDJYONQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Q & A

Q. What are the common synthetic routes for 4-Benzyl-2-(4-fluorophenyl)morpholine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example:

- Stepwise alkylation : Reacting 4-fluorophenylamine with ethylene oxide under basic conditions (e.g., NaOH) to form the morpholine ring, followed by benzylation at the 4-position. Temperature control (60–80°C) and solvent choice (acetonitrile or DMF) significantly impact yield .

- Optimization : Catalytic bases like K₂CO₃ improve regioselectivity, while inert atmospheres reduce side reactions. Evidence from similar morpholine derivatives shows that purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl vs. fluorophenyl groups). For example, aromatic protons in the 4-fluorophenyl group appear as doublets (J = 8–9 Hz) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 285.13 for C₁₇H₁₆FNO).

- X-ray crystallography : Resolves stereochemistry and crystal packing. A related morpholine derivative (CCDC No. 2120865) revealed a chair conformation for the morpholine ring, critical for docking studies .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for morpholine derivatives across different studies?

- Assay standardization : Variability in antimicrobial testing (e.g., MIC values) often stems from differences in bacterial strains or incubation times. For example, Pseudomonas aeruginosa showed 4-fold higher resistance under anaerobic conditions compared to aerobic in morpholine-based analogs .

- Data normalization : Use internal controls (e.g., reference antibiotics) and report activity as IC₅₀ ± SEM. Cross-validation with orthogonal assays (e.g., enzyme inhibition vs. cell viability) mitigates false positives .

Q. What strategies are effective in optimizing the regioselectivity of substitution reactions on the morpholine ring?

- Protecting groups : Temporary protection of the morpholine nitrogen with Boc groups directs electrophilic substitution to the 2-position .

- Catalytic systems : Pd(OAc)₂/Xantphos enhances Suzuki couplings at the benzyl position while preserving the fluorophenyl moiety. For example, a 78% yield was achieved in a palladium-catalyzed cross-coupling with aryl boronic acids .

Q. How can computational chemistry be integrated with experimental data to predict binding affinity with target enzymes?

- Docking simulations : Use software like AutoDock Vina to model interactions with cytochrome P450 isoforms. A study on benzylmorpholine analogs revealed that fluorophenyl groups form π-π stacking with CYP2A13’s Phe¹⁵⁰ residue, correlating with inhibition constants (Kᵢ = 0.8–1.2 µM) .

- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories. RMSD values <2 Å indicate stable binding, validated by SPR (surface plasmon resonance) assays .

Key Data and Methodological Considerations

- Synthetic yields : 65–85% for most routes, with purity >97% confirmed by HPLC .

- Crystallographic data : Chair conformation of morpholine ring (bond angles 109.5°–112.3°) observed in CCDC No. 2120865 .

- Biological activity : MIC ranges of 2–32 µg/mL against Gram-positive bacteria, with logP values ~2.5 indicating moderate blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.